![molecular formula C28H23ClO6 B12206968 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate](/img/structure/B12206968.png)
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate
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Overview
Description
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate is a complex organic compound that features a unique combination of benzodioxin, benzofuran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of appropriate phenolic precursors with chloroacetaldehyde under acidic conditions.
Synthesis of the Benzofuran Core: This involves the cyclization of ortho-hydroxyaryl ketones with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling of the Benzodioxin and Benzofuran Units: This step typically involves a condensation reaction using a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Esterification with 4-tert-butylbenzoic Acid: The final step involves esterification using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzodioxin moiety can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines, ethers, or thioethers.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, related benzodioxin derivatives have been synthesized and tested for their cytotoxic effects against various human cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (HL-60) . The structure–activity relationship (SAR) of these compounds suggests that modifications in the benzodioxin moiety can enhance their efficacy against specific cancer types.
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of the chloro group and the benzofuran structure is believed to play a crucial role in their biological activity by interacting with cellular targets involved in cancer progression .
Pharmaceutical Development
Drug Design
The unique structural characteristics of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate make it a candidate for drug development. Its ability to modify biological pathways can be exploited to design novel therapeutic agents targeting diseases such as cancer and inflammation. Computational modeling and docking studies can further elucidate its interaction with biological macromolecules .
Material Science
Polymer Synthesis
This compound can potentially be used as a building block in polymer chemistry. Its functional groups allow for incorporation into various polymer matrices, which could lead to materials with enhanced mechanical and thermal properties. The synthesis of copolymers that include this compound may yield materials suitable for applications in coatings, adhesives, and biomedical devices .
Case Studies
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate is not well-documented. based on its structure, it is likely to interact with molecular targets such as enzymes or receptors. The benzodioxin and benzofuran moieties may facilitate binding to specific proteins, while the ester group could be involved in hydrolysis reactions.
Biological Activity
The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-tert-butylbenzoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and potential applications based on current research findings.
Structural Characteristics
This compound features a benzofuran core with several functional groups, including a chloro substituent and a methylene bridge. The presence of the benzodioxin moiety enhances its structural complexity, which may contribute to its biological activity. The following table summarizes the structural features and unique characteristics of this compound compared to related compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Benzofuran | Basic benzofuran structure | Simpler structure without additional substituents |
6-Chlorobenzofuran | Chlorine substitution at position 6 | Lacks the complex dioxin moiety |
Benzodioxin | Contains dioxin structure | Does not include the benzofuran core |
Chlorobenzylbenzofuran | Benzofuran with chlorobenzyl group | Lacks the 6-chloro substitution and methylene bridge |
Pharmacological Effects
Research suggests that compounds similar to This compound exhibit a range of pharmacological effects. These include:
- Anti-inflammatory properties : Many benzofuran derivatives have shown potential in reducing inflammation through various mechanisms.
- Anticancer activity : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial effects : The presence of halogens in the structure often correlates with increased antimicrobial activity.
The biological activity is hypothesized to stem from the compound's ability to interact with specific biological targets. Interaction studies are crucial for elucidating the mechanism of action and often involve:
- Binding affinity assays : To determine how effectively the compound binds to target proteins.
- Cellular assays : To assess the impact on cell viability and proliferation.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to This compound . For instance:
- Study on Anti-inflammatory Activity : A study reported that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
- Anticancer Activity Assessment : Another research indicated that a related compound showed IC50 values in the micromolar range against breast cancer cell lines, highlighting its potential as an anticancer agent.
Synthesis Methods
Synthesis of this compound can be approached through multi-step organic synthesis techniques. A potential synthetic route might involve:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of chloro and methylene groups via electrophilic aromatic substitution.
- Esterification with 4-tert-butylbenzoic acid to yield the final product.
Each step requires careful optimization to ensure high yields and purity.
Properties
Molecular Formula |
C28H23ClO6 |
---|---|
Molecular Weight |
490.9 g/mol |
IUPAC Name |
[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C28H23ClO6/c1-28(2,3)19-6-4-16(5-7-19)27(31)34-21-8-9-22-23(13-21)35-24(25(22)30)12-17-10-20(29)11-18-14-32-15-33-26(17)18/h4-13H,14-15H2,1-3H3/b24-12- |
InChI Key |
KAUROWKYXXFEMH-MSXFZWOLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Cl)/O3 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Cl)O3 |
Origin of Product |
United States |
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